![molecular formula C11H17N3 B1491590 6-Tert-butyl-2-cyclopropylpyrimidin-4-amine CAS No. 1249172-82-4](/img/structure/B1491590.png)
6-Tert-butyl-2-cyclopropylpyrimidin-4-amine
Overview
Description
6-Tert-butyl-2-cyclopropylpyrimidin-4-amine, also known as 6-TBCPA, is a cyclic amine compound that has been studied for its potential use in various scientific research applications. 6-TBCPA is an important building block for the synthesis of many compounds, and its unique structure has enabled it to be used in various biochemical and physiological studies. In
Scientific Research Applications
6-Tert-butyl-2-cyclopropylpyrimidin-4-amine has been studied for its potential use in various scientific research applications. It has been used as a building block for the synthesis of other compounds, such as pyrimidines and amides, and it has also been used to study the mechanism of action of various enzymes and receptors. In addition, 6-Tert-butyl-2-cyclopropylpyrimidin-4-amine has been studied for its potential use in drug design and drug delivery.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2-cyclopropylpyrimidin-4-amine is not yet fully understood. However, studies have shown that it can act as a competitive inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, 6-Tert-butyl-2-cyclopropylpyrimidin-4-amine has been shown to interact with certain receptors, such as the serotonin 5-HT1A receptor, in a manner that is similar to that of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Tert-butyl-2-cyclopropylpyrimidin-4-amine are still being studied. Studies have shown that 6-Tert-butyl-2-cyclopropylpyrimidin-4-amine can inhibit the activity of certain enzymes, such as COX-2, and it has also been shown to interact with certain receptors, such as the serotonin 5-HT1A receptor. In addition, 6-Tert-butyl-2-cyclopropylpyrimidin-4-amine has been shown to have anti-inflammatory and analgesic effects in animal studies.
Advantages and Limitations for Lab Experiments
The advantages of using 6-Tert-butyl-2-cyclopropylpyrimidin-4-amine in laboratory experiments include its availability and low cost. In addition, 6-Tert-butyl-2-cyclopropylpyrimidin-4-amine is a stable compound that is easy to synthesize and manipulate. However, there are some limitations to using 6-Tert-butyl-2-cyclopropylpyrimidin-4-amine in laboratory experiments. For example, it is not a highly potent compound, so it may not be effective at low concentrations. In addition, the mechanism of action of 6-Tert-butyl-2-cyclopropylpyrimidin-4-amine is still not fully understood, so it is difficult to predict its effects in certain situations.
Future Directions
There are several potential future directions for 6-Tert-butyl-2-cyclopropylpyrimidin-4-amine research. For example, further studies could be conducted to better understand its mechanism of action and its effects on various biochemical and physiological processes. In addition, more research could be conducted to explore its potential use in drug design and drug delivery. Finally, 6-Tert-butyl-2-cyclopropylpyrimidin-4-amine could be studied for its potential use in various therapeutic applications, such as the treatment of inflammation and pain.
properties
IUPAC Name |
6-tert-butyl-2-cyclopropylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-11(2,3)8-6-9(12)14-10(13-8)7-4-5-7/h6-7H,4-5H2,1-3H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXIPZDYUYZYPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)C2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butyl-2-cyclopropylpyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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